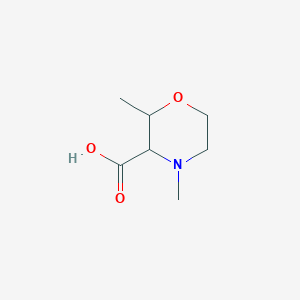
2,4-Dimethylmorpholine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethylmorpholine-3-carboxylic acid is a chemical compound with the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol It is a derivative of morpholine, a heterocyclic amine, and features two methyl groups at the 2 and 4 positions, as well as a carboxylic acid group at the 3 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylmorpholine-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2,4-dimethylmorpholine with a suitable carboxylating agent under controlled conditions. For example, the reaction can be carried out using carbon dioxide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically requires heating and may be conducted in a solvent like water or an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method could include the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2,4-Dimethylmorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methyl groups and the carboxylic acid group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
2,4-Dimethylmorpholine-3-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
作用机制
The mechanism of action of 2,4-Dimethylmorpholine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the morpholine ring can engage in hydrophobic interactions and other non-covalent interactions.
相似化合物的比较
Similar Compounds
Morpholine: A parent compound with a similar structure but without the methyl groups and carboxylic acid group.
2,4-Dimethylmorpholine: Similar to 2,4-Dimethylmorpholine-3-carboxylic acid but lacks the carboxylic acid group.
3-Carboxymorpholine: Contains the carboxylic acid group but lacks the methyl groups.
Uniqueness
This compound is unique due to the presence of both methyl groups and the carboxylic acid group, which confer distinct chemical and physical properties. These structural features can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.
属性
分子式 |
C7H13NO3 |
|---|---|
分子量 |
159.18 g/mol |
IUPAC 名称 |
2,4-dimethylmorpholine-3-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c1-5-6(7(9)10)8(2)3-4-11-5/h5-6H,3-4H2,1-2H3,(H,9,10) |
InChI 键 |
BGXMTKGXWKKGPD-UHFFFAOYSA-N |
规范 SMILES |
CC1C(N(CCO1)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















